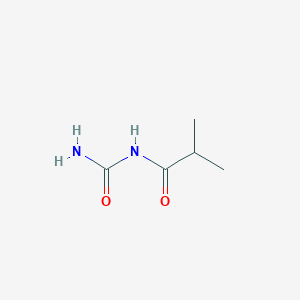
Isobutyrylurea
Übersicht
Beschreibung
Isobutyrylurea is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isobutyrylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyrylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dental Applications : Isobutyl cyanoacrylate has been evaluated for its effectiveness as a pulp-capping agent in human teeth. It was found to maintain the viability of human pulp tissue, produce immediate hemostasis in bleeding pulp exposures, and promote healing with minimal inflammatory response (Berkman, Cucolo, Levin, & Brunelle, 1971).
Medical Use in Embolization : Isobutyl-2-cyanoacrylate has been used in embolization procedures, such as for renal cell carcinomas. It is known to polymerize quickly in contact with blood, creating a lasting and efficient embolization without significant complications (Giuliani, Carmignani, Belgrano, & Puppo, 1977).
Veterinary Ophthalmology : In veterinary medicine, isobutyl cyanoacrylate tissue adhesive has been used for treating refractory superficial corneal ulcers in animals. It offers a simple, safe, and noninvasive treatment option (Bromberg, 2002).
Skin Adhesive : Isobutyl cyanoacrylate has been used as a skin adhesive, demonstrating bactericidal properties and the ability to bind moist living tissues. It has shown potential in clinical settings for sealing wounds and reinforcing suture anastomoses (Hale, 1970).
Microvascular System Response : Studies on the microvascular system of dental pulp have shown that isobutyl-2-cyanoacrylate is well tolerated and does not induce an acute inflammatory response, supporting its therapeutic use as a pulp-capping agent (McClugage, Holmstedt, Stephens, Sibley, & Malloy, 1974).
Antibacterial Properties : Isobutyl cyanoacrylate has exhibited varying degrees of growth inhibition on different types of bacteria, including Staphylococcus aureus and Streptococcus, suggesting its potential antibacterial properties (Jandinski & Sonis, 1971).
Neurosurgical Applications : It has been used in neurosurgery for the repair of cerebrospinal fluid fistulas, demonstrating safety and effectiveness in sealing these fistulas (Vanderark, Pitkethly, Ducker, & Kempe, 1970).
Ink Jet Printing in Textile : Research has been conducted on the synthesis of polyurethane acrylate oligomers, derived from isobutyl cyanoacrylate, as UV-curable binders for ink jet printing and pigment dyeing in textiles. These binders showed low viscosity and good color fastness properties (El-Molla, 2007).
Eigenschaften
IUPAC Name |
N-carbamoyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVXAGXBJYPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878752 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyrylurea | |
CAS RN |
23549-54-4 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



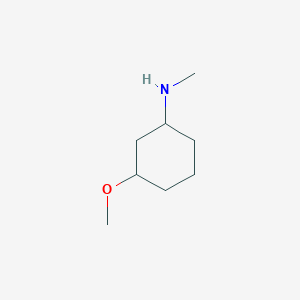

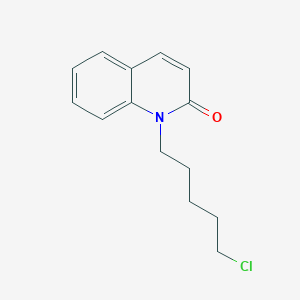

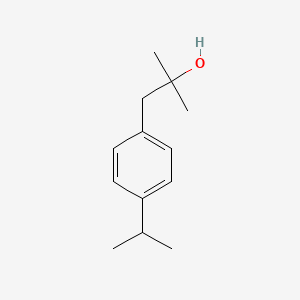
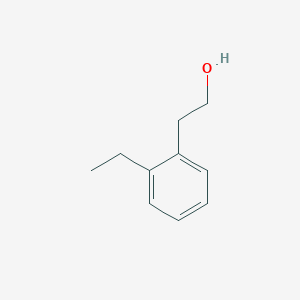
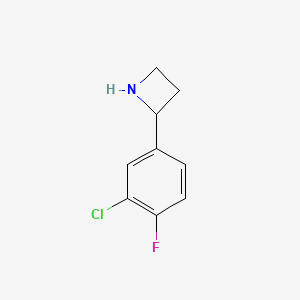
![[3-(2,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894269.png)
![[3-(5-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894276.png)
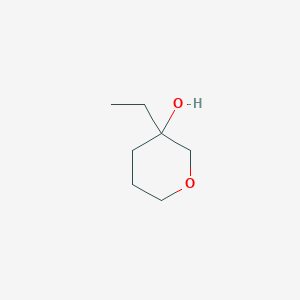
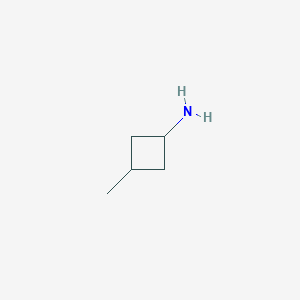
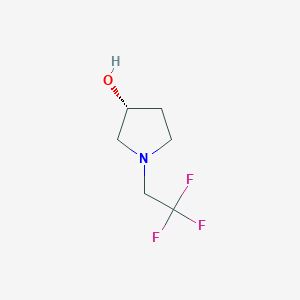
![(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7894309.png)
